molecular formula C6H12N2O4 B1209716 2,3-Dimethyl-2,3-dinitrobutane CAS No. 3964-18-9

2,3-Dimethyl-2,3-dinitrobutane

Cat. No. B1209716
CAS RN: 3964-18-9
M. Wt: 176.17 g/mol
InChI Key: DWCLXOREGBLXTD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-dinitrobutane (also known as DMDNB ) is a volatile organic compound primarily used as a detection taggant for explosives . It plays a crucial role in identifying and tracking explosive materials, particularly in the United States where it is virtually the only such taggant in use .


Synthesis Analysis

The synthesis of DMNB involves the nitration of 2,3-dimethylbutane. The process typically includes the reaction of 2,3-dimethylbutane with a mixture of concentrated nitric acid and sulfuric acid. The resulting product is 2,3-dinitro-2,3-dimethylbutane (DMNB) .


Chemical Reactions Analysis

DMNB is an important additive component in the manufacture of explosives. It has been utilized to develop a rapid square-wave voltammetry measurement protocol for tagging on unmodified carbon fiber electrodes (DMNB Explosives) .


Physical And Chemical Properties Analysis

  • Melting Point : 214-215 °C (decomposes)

Scientific Research Applications

Additive for Commercial Plastic Explosives

DMNB: is commonly used as an additive in commercial plastic explosives . It’s a taggant, which means it helps in the detection of explosives. The presence of DMNB in an explosive material allows for easier identification and tracking, which is crucial for safety regulations and forensic analysis.

Development of Voltammetric Measurement Protocols

Researchers have utilized DMNB to develop fast, square-wave voltammetric measurement protocols . These protocols are designed for the detection of explosive taggants at unmodified carbon fiber electrodes, using a phosphate buffer solution at pH 7.0. This method is significant for the rapid and sensitive detection of explosives.

Amplifying Fluorescent Polymer Sensors

DMNB: has been the subject of studies involving amplifying fluorescent polymer (AFP) sensors . These sensors are based on the principle of amplified fluorescence quenching and are used for the ultra-sensitive detection of vapor-phase explosives. The design of AFPs for DMNB detection is a step towards comprehensive vapor phase detection systems, akin to those used by trained canines.

Molecularly Imprinted Polymer Sensors

In the field of homeland security, the synthesis of molecularly imprinted polymer (MIP) sensors embedded with silver nanoparticles for the selective detection of explosive taggants like DMNB has been reported . These sensors operate on the localized surface plasmon resonance band intensity decay and offer a robust, specific molecular recognition capability.

Solid-State Plasmonic Sensor Development

The development of solid-state plasmonic sensors using DMNB for explosive taggant sensing is another notable application . These sensors are designed to enhance the specificity and sensitivity of explosive detection, which is vital for security and demining operations.

properties

IUPAC Name

2,3-dimethyl-2,3-dinitrobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2O4/c1-5(2,7(9)10)6(3,4)8(11)12/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCLXOREGBLXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063248
Record name Butane, 2,3-dimethyl-2,3-dinitro-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid
Record name Butane, 2,3-dimethyl-2,3-dinitro-
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Product Name

2,3-Dimethyl-2,3-dinitrobutane

CAS RN

3964-18-9
Record name 2,3-Dimethyl-2,3-dinitrobutane
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Record name 2,3-Dimethyl-2,3-dinitrobutane
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Record name 2,3-dinitrobutane
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Record name Butane, 2,3-dimethyl-2,3-dinitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
ME Germain, TR Vargo, PG Khalifah… - Inorganic …, 2007 - ACS Publications
Fluorescent sensors for the detection of chemical explosives are in great demand. It is shown herein that the fluorescence of ZnL* (H 2 L = N,N‘-phenylene-bis-(3,5-di-tert-…
Number of citations: 138 pubs.acs.org
X Li, Z Zeng, Y Zeng - Talanta, 2007 - Elsevier
This paper investigates the detection of 2,3-dimethyl-2,3-dinitrobutane (DMNB), a marking agent in explosives, by gas chromatography (GC) with electron capture detection using solid-…
Number of citations: 29 www.sciencedirect.com
RM McKenzie, YY Kim, RW Bishop… - American Industrial …, 1998 - Taylor & Francis
This article describes a method for the collection and the analysis of 2,3-dimethyl-2,3-dinitrobutane (DMDNB) vapor in the workplace. DMDNB is a white, odorless solid that sublimes at …
Number of citations: 8 www.tandfonline.com
J Wang, S Thongngamdee, D Lu - … : An International Journal …, 2006 - Wiley Online Library
The highly sensitive voltammetric detection of the 2,3‐dimethyl‐2,3‐dinitrobutane (DMNB), a required additive to commercial plastic explosives, is described. The protocol relies on a …
MRL Paine, BB Kirk, S Ellis‐Steinborner… - … Journal Devoted to …, 2009 - Wiley Online Library
2,3‐Dimethyl‐2,3‐dinitrobutane (DMNB) is an explosive taggant added to plastic explosives during manufacture making them more susceptible to vapour‐phase detection systems. In …
SW Thomas Iii, JP Amara, RE Bjork… - Chemical …, 2005 - pubs.rsc.org
Amplifying fluorescent polymer sensors for the explosives taggant 2,3-dimethyl-2,3-dinitrobutane (DMNB) - Chemical Communications (RSC Publishing) DOI:10.1039/B508408C Royal …
Number of citations: 169 pubs.rsc.org
V Vizcaino, SE Huber, P Sulzer, M Probst… - The European Physical …, 2012 - Springer
A detailed study on dissociative electron attachment (DEA) to 2,3-dimethyl-2,3-dinitrobutane (DMNB) in the gas phase is presented. Ion yields as a function of the incident electron …
Number of citations: 2 link.springer.com
J Cailes, R Dunsmore, KL Linge - Defence Technology, 2023 - Elsevier
The Marplex Convention was established to prevent the manufacture of unmarked plastic explosives and stipulates that a volatile detection agent must be added at the time of …
Number of citations: 0 www.sciencedirect.com
EM Witko, TM Korter - The Journal of Physical Chemistry A, 2012 - ACS Publications
The terahertz spectrum of the crystalline explosive taggant 2,3-dimethyl-2,3-dinitrobutane (C 6 H 12 N 2 O 4 ) has been investigated as an alternative means of detecting solid-state …
Number of citations: 24 pubs.acs.org
AO Diallo - Spectrochimica Acta Part A: Molecular Spectroscopy, 1974 - Elsevier
The following molecules: MeC(NO 2 ) 2 Me, NO 2 Me 2 CCMe 2 NO 2 and (NO 2 ) 2 MeCCMe(NO 2 ) 2 have been investigated by infrared spectroscopy with the aim of determining …
Number of citations: 9 www.sciencedirect.com

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